octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Overview
Description
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: is a heterocyclic compound that belongs to the class of bicyclic nitrogen-containing compounds. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the use of multicomponent reactions (MCRs), where multiple reagents are combined in a single reaction vessel to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different hydrogenation levels.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system.
Scientific Research Applications
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with receptors involved in signaling pathways . The exact mechanism depends on the specific derivative and its target, but generally, it involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:
Pyrrolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNWTSCXPCOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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